

# **Application Notes and Protocols: Utilizing Organoids to Model Infectious Diseases**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Organoid technology has revolutionized the study of infectious diseases by providing physiologically relevant, three-dimensional (3D) in vitro models that closely mimic the complexity of human organs.[1][2][3] Derived from pluripotent or adult stem cells, organoids self-organize into structures that recapitulate the cellular diversity and architecture of their organ of origin, offering an unparalleled platform to investigate host-path**ogen** interactions, screen antiviral and antimicrobial compounds, and dissect disease path**ogen**esis.[4][5][6] This document provides detailed application notes and protocols for utilizing organoids to model a range of viral, bacterial, and parasitic infections.

# Advantages of Organoid Models in Infectious Disease Research

Compared to traditional 2D cell cultures and animal models, organoids offer several key advantages:

 Physiological Relevance: Organoids exhibit a multicellular complexity and spatial organization that mirrors native human tissue, providing a more accurate environment for studying infectious processes.[2][3]



- Human-Specific Models: Patient-derived organoids allow for the investigation of diseases in a genetically relevant context, paving the way for personalized medicine.
- Amenable to Genetic Manipulation: The ease of genetic modification in organoids, using techniques like CRISPR/Cas9, facilitates the study of specific host factors and signaling pathways involved in infection.[5]
- Reduced Reliance on Animal Models: Organoids provide a powerful alternative to animal studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
- High-Throughput Screening: Organoid cultures can be scaled for high-throughput screening of antiviral and antimicrobial drug candidates.[7][8]

## **Applications in Modeling Infectious Diseases**

Organoid models have been successfully employed to study a wide array of path**ogen**s across different organ systems.

### **Viral Infections**

Organoids have been instrumental in modeling infections for numerous viruses, including respiratory, enteric, and neurotropic viruses.

- Respiratory Viruses: Lung organoids have been pivotal in understanding the pathogenesis of SARS-CoV-2, influenza virus, and respiratory syncytial virus (RSV).[4][5][9] These models have been used to identify viral entry factors, characterize the host immune response, and screen for effective antiviral therapies.[9][10]
- Enteric Viruses: Intestinal organoids have enabled the first-ever in vitro cultivation of human noroviruses, a major breakthrough in the study of this common cause of gastroenteritis.[4][5] They are also used to model rotavirus and enterovirus infections.[5]
- Neurotropic Viruses: Brain organoids have provided critical insights into the mechanisms of Zika virus-induced microcephaly by demonstrating the virus's tropism for neural progenitor cells.[1][5][9][11]

### **Bacterial Infections**



Organoid models are increasingly used to study the interactions between bacterial path**ogen**s and the host epithelium.

- Helicobacter pylori: Gastric organoids have been used to investigate the inflammatory responses and epithelial damage caused by H. pylori, a bacterium linked to gastritis and gastric cancer.[3][12]
- Salmonella and E. coli: Intestinal organoids have been used to model infections with enteric
  bacteria like Salmonella Typhimurium and Shiga toxin-producing E. coli.[13][14] These
  models allow for the study of bacterial invasion, replication, and the host's innate immune
  responses.[13][14]

### **Parasitic Infections**

The use of organoids in parasitology is an emerging field with great potential.

- Cryptosporidium parvum: Intestinal and lung organoids have been shown to support the entire life cycle of this protozoan parasite, facilitating the study of host-parasite interactions and the identification of new therapeutic targets.[15]
- Toxoplasma gondii: Small intestinal organoids from various species have been successfully infected with Toxoplasma gondii.[16]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from various organoid-based infectious disease models, providing a comparative overview of infection parameters and host responses.

Table 1: Viral Infection Models in Organoids



Pathogen	Organoid Type	Key Quantitative Readouts	Reference Findings
SARS-CoV-2	Lung Organoids	Viral Titer (PFU/mL), Viral RNA (copies/mL), Cytokine Levels (pg/mL)	Peak viral titers of 10^6 - 10^7 PFU/mL at 48-72 hours post- infection. Significant upregulation of pro- inflammatory cytokines such as IL-6 and TNF-α.[4][17]
Zika Virus	Brain Organoids	Percentage of Infected Cells, Apoptosis Rate, Organoid Size Reduction	Increased apoptosis in infected neural progenitor cells. Significant reduction in organoid size and growth over a 6-day infection period.[9]
Norovirus	Intestinal Organoids	Viral RNA (copies/well), Fold Increase in Viral Genome	Strain-specific replication kinetics, with some strains showing a >100-fold increase in viral RNA within 48 hours.[18] [19]

Table 2: Bacterial Infection Models in Organoids



Pathogen	Organoid Type	Key Quantitative Readouts	Reference Findings
Helicobacter pylori	Gastric Organoids	IL-8 Secretion (pg/mL), MUC2 Expression	Significant increase in IL-8 secretion in response to infection. Upregulation of the intestinal metaplasia marker MUC2.[3]
Salmonella Typhimurium	Intestinal Organoids	Colony Forming Units (CFU)/organoid, Cytokine Gene Expression	Rapid bacterial replication within the organoid lumen, reaching >10^5 CFU/organoid within 24 hours. Upregulation of pro- inflammatory cytokine genes.
Escherichia coli (O157:H7)	Intestinal Organoids	CFU/organoid, Epithelial Barrier Disruption	Replication to high numbers within the lumen and subsequent disruption of the epithelial barrier.[13]

Table 3: Drug Screening in Infected Organoid Models



Pathogen	Organoid Type	Drug Tested	Key Quantitative Readout	Reference Finding
SARS-CoV-2	Lung Organoids	Remdesivir	IC50 (μM)	Effective inhibition of viral replication with a low micromolar IC50 value.[10]
Zika Virus	Brain Organoids	25- hydroxycholester ol (25HC)	Reduction in Viral RNA	Significant decrease in ZIKV mRNA levels in treated organoids.[20]
Norovirus	Intestinal Organoids	Ruxolitinib (JAK1/2 inhibitor)	Fold Increase in Viral Replication	Enhanced norovirus replication, indicating a role for the JAK/STAT pathway in restricting infection.[21]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving the use of organoids to model infectious diseases.

## Protocol 1: Generation and Culture of Human Lung Organoids

This protocol describes the generation of human lung organoids from adult stem cells, suitable for modeling respiratory viral infections.

Materials:



- Human lung tissue
- Digestion medium (e.g., Collagenase/Dispase)
- Matrigel®
- Lung organoid expansion medium
- 24-well plates

#### Procedure:

- Tissue Digestion: Mince the lung tissue and digest with an appropriate enzyme cocktail to obtain a single-cell suspension.
- Cell Seeding: Resuspend the cell pellet in Matrigel® and seed droplets into a 24-well plate.
- Polymerization: Incubate the plate at 37°C for 20 minutes to allow the Matrigel® to polymerize.
- Culture: Overlay the Matrigel® domes with lung organoid expansion medium.
- Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days by disrupting the Matrigel®, dissociating the organoids, and reseeding.

## Protocol 2: Infection of Lung Organoids with SARS-CoV-

This protocol details the infection of established lung organoids with SARS-CoV-2. Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) facility.

#### Materials:

- Mature lung organoids
- SARS-CoV-2 viral stock
- Infection medium (serum-free)



PBS

#### Procedure:

- Organoid Preparation: Culture mature lung organoids in a 24-well plate.
- Inoculation: Remove the culture medium and inoculate the organoids with SARS-CoV-2 at a desired multiplicity of infection (MOI) in a small volume of infection medium.
- Incubation: Incubate for 1-2 hours at 37°C to allow for viral entry.
- Washing: Gently wash the organoids with PBS to remove the inoculum.
- Culture: Add fresh culture medium and incubate at 37°C.
- Analysis: Collect supernatants and/or organoids at various time points post-infection for analysis (e.g., viral titration, RNA extraction for RT-qPCR, immunofluorescence).[4][22]

## Protocol 3: Microinjection of Bacteria into Intestinal Organoids

This protocol describes the microinjection of bacteria into the lumen of intestinal organoids to mimic natural infection routes.

#### Materials:

- Mature intestinal organoids
- Bacterial culture (e.g., Salmonella Typhimurium)
- Microinjection system (e.g., Eppendorf FemtoJet)
- Glass bottom dishes

#### Procedure:

 Organoid Plating: Plate mature intestinal organoids in Matrigel® on a glass bottom dish suitable for microinjection.



- Bacterial Preparation: Prepare a suspension of bacteria at a known concentration.
- Microinjection: Using a microinjector, carefully inject a small volume of the bacterial suspension into the lumen of individual organoids.[15]
- Incubation: Incubate the injected organoids at 37°C.
- Analysis: At desired time points, organoids can be harvested for CFU enumeration, fixed for imaging, or lysed for molecular analysis.[13][15]

## **Visualization of Signaling Pathways and Workflows**

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to organoid-based infectious disease modeling.

## Signaling Pathway: Interferon-Induced JAK/STAT Signaling in Norovirus Infection

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fontcolor="#5F6368"]; JAK1 -> STAT1 [label="Phosphorylates", fontcolor="#5F6368"]; TYK2 -> STAT2 [label="Phosphorylates", fontcolor="#5F6368"]; STAT1 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; STAT2 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; IRF9 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; ISGF3 -> ISRE [label="Translocates to nucleus\nand binds to", fontcolor="#5F6368"]; ISRE -> ISG [label="Drives transcription of", fontcolor="#5F6368"]; ISG -> Antiviral [label="Establish", fontcolor="#5F6368"]; Antiviral -> Norovirus [style=dashed, arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; }

Caption: Norovirus infection triggers an antiviral response via the JAK/STAT pathway.

## Experimental Workflow: High-Throughput Drug Screening in Infected Organoids

// Nodes Start [label="Start: Patient-Derived\nor Stem Cell-Derived Organoids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Organoid Culture and Expansion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate Organoids in\nHigh-Density Format (e.g., 384-well)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infect [label="Infect Organoids with Pathogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="Add Compound Library\n(Drug Candidates)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for a Defined Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="High-Content Imaging or\nViability Assay (e.g., CellTiter-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nIC50 Determination, Hit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate [label="Hit Validation and\nFurther Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Identification of\nPotential Therapeutics", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Plate; Plate -> Infect; Infect -> Treat; Treat -> Incubate; Incubate -> Assay; Assay -> Analyze; Analyze -> Validate; Validate -> End; }

Caption: Workflow for identifying antiviral/antimicrobial compounds using infected organoids.

### **Conclusion and Future Directions**

Organoid technology represents a significant advancement in the modeling of infectious diseases, offering a more physiologically relevant and human-specific platform compared to



traditional methods.[2][3] The protocols and data presented here provide a framework for researchers to establish and utilize these powerful models in their own laboratories.

Future developments in organoid technology, such as the incorporation of immune cells, vascular networks, and microbiota, will further enhance their complexity and utility in infectious disease research.[5][17] These "next-generation" organoid systems hold the promise of providing even deeper insights into the intricate interplay between path**ogen**s and their human hosts, ultimately accelerating the development of new and effective therapies.

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